N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClFN2O3 and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery of Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, leading to tumor stasis in animal models, showing the potential of such compounds in cancer research (Schroeder et al., 2009).
Enantioselective Synthesis
The enantioselective synthesis process for piperidines from methylpyroglutamate, involving N-methoxy-N-methylamide, demonstrates the importance of structural analogues in developing synthetic routes for complex molecules, which could be relevant for pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).
Cytotoxicity Studies
Synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and Schiff bases show the potential of N-substituted dihydropyridine derivatives in developing new therapeutic agents, particularly in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and evaluated for antimicrobial activities, indicating the relevance of fluorine and chlorine substitutions in enhancing biological activity (Ahsan et al., 2016).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3/c1-27-18-9-8-14(21)11-17(18)23-19(25)15-6-4-10-24(20(15)26)12-13-5-2-3-7-16(13)22/h2-11H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTZMKACFDAAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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